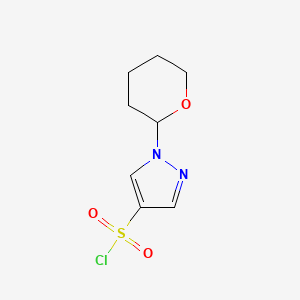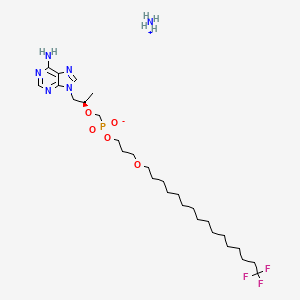![molecular formula C12H11F3N2O B13914341 [4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol is an organic compound with a complex structure that includes a trifluoromethyl group, a pyrazole ring, and a benzenemethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved by reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . The resulting intermediate is then subjected to lithiation and electrophilic trapping to introduce the trifluoromethyl group . The final step involves the coupling of the pyrazole derivative with benzenemethanol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in benzenemethanol can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzenemethanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring or the benzenemethanol moiety.
Wissenschaftliche Forschungsanwendungen
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another compound with a trifluoromethyl group, used in organic synthesis and as an intermediate in the production of pharmaceuticals.
4-(Trifluoromethyl)benzyl alcohol: Similar in structure but lacks the pyrazole ring, used as a reagent in organic synthesis.
Uniqueness
4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenemethanol is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C12H11F3N2O |
|---|---|
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
[4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol |
InChI |
InChI=1S/C12H11F3N2O/c1-8-6-11(12(13,14)15)16-17(8)10-4-2-9(7-18)3-5-10/h2-6,18H,7H2,1H3 |
InChI-Schlüssel |
DLVJBXMRMWTLMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)](/img/structure/B13914271.png)
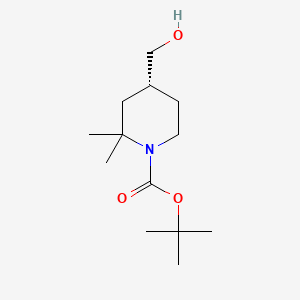
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)

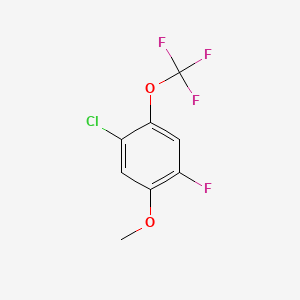
![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)

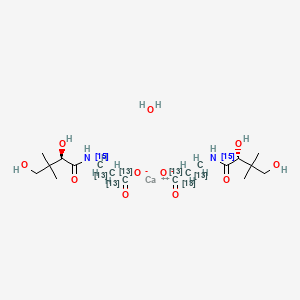
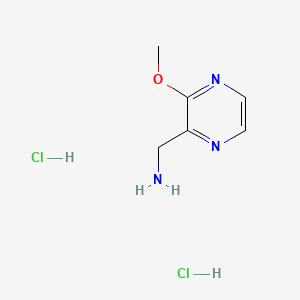
![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)


